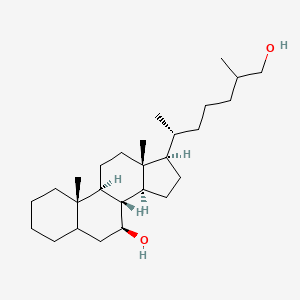

Cholestane-7,26-diol

Overview

Description

Cholestane-7,26-diol is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane derivatives are important steroid molecules that have several biological functions in the human body. Cholesterol, the primary precursor for cholestane derivatives, is an essential component of cell membranes and is required for the synthesis of hormones and bile acids .

Preparation Methods

The preparation of cholestane-7,26-diol can be achieved through various synthetic routes. One method involves the hydroboration and oxidation of unsaturated bile alcohols. For instance, starting from 5β-cholestane-3α,7α,25-triol, dehydration with acetic anhydride and glacial acetic acid yields a mixture of 5β-cholest-24-ene-3α,7α-diol and the corresponding A25 compound. Subsequent hydroboration and oxidation of the A24 unsaturated bile alcohol result in the formation of 5β-cholestane-3α,7α,24-triol and 5β-cholestane-3α,7α,26-triol .

Chemical Reactions Analysis

Cholestane-7,26-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, glacial acetic acid, and hydroboration agents. The major products formed from these reactions include different cholestane derivatives, such as cholestane-3α,7α,24-triol and cholestane-3α,7α,26-triol .

Scientific Research Applications

Cholestane-7,26-diol and its derivatives have significant scientific research applications. They are used in the study of cholesterol metabolism and the biosynthesis of bile acids. Cholestane derivatives are also important in the investigation of steroid hormone action and the structural analysis of steroid molecules. Additionally, this compound has been studied for its potential antioxidant activity and its interactions with human serum albumin .

Mechanism of Action

The mechanism of action of cholestane-7,26-diol involves its interaction with various molecular targets and pathways. For example, cholestane derivatives have been shown to bind to human serum albumin through a static quenching mechanism. The binding affinity of these compounds to human serum albumin is thermodynamically favorable, indicating significant molecular interactions . Additionally, cholestane-3β,5α,6β-triol, a related compound, induces cell death in A549 cells via endoplasmic reticulum stress and autophagy activation .

Comparison with Similar Compounds

Cholestane-7,26-diol can be compared with other similar compounds, such as cholestane-3α,7α,24-triol and cholestane-3β,5α,6β-triol. These compounds share similar structural features but differ in their functional groups and biological activities. For instance, cholestane-3β,5α,6β-triol is known for its cytotoxicity towards tumor cells and its role in inducing endoplasmic reticulum stress and autophagy . Other similar compounds include 7α,26-dihydroxy-4-cholesten-3-one, which is efficiently converted to primary bile acids .

Properties

IUPAC Name |

(7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSQRMKTVKLHAW-YVGWZKBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CCCC4)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722257 | |

| Record name | Cholestane-7,26-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-25-6 | |

| Record name | Cholestane-7,26-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

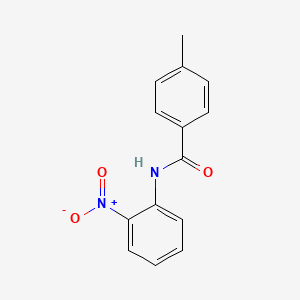

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3272308.png)

![3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3272333.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)